molecular formula C16H24N2O5 B12091404 tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate

tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate

Cat. No.: B12091404
M. Wt: 324.37 g/mol
InChI Key: AIEXHSPEYFHEJN-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tert-butyl carbamate group attached to a 3,4-dihydroxyphenyl moiety, which is further linked to a dimethylamino oxopropane structure. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate typically involves the following steps:

    Protection of Hydroxyl Groups: The 3,4-dihydroxyphenyl group is first protected using a suitable protecting group such as benzyl or silyl ethers to prevent unwanted reactions during subsequent steps.

    Formation of the Carbamate: The protected phenol is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate.

    Introduction of the Dimethylamino Group: The protected intermediate is then reacted with dimethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the dimethylamino group.

    Deprotection: Finally, the protecting groups on the phenol are removed under mild conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Compounds with substituted amino groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with enzymes and receptors makes it useful in the study of biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
  • tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
  • tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate is unique due to the presence of the dimethylamino group, which enhances its reactivity and interaction with biological targets. This structural feature allows for more diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(22)17-11(14(21)18(4)5)8-10-6-7-12(19)13(20)9-10/h6-7,9,11,19-20H,8H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEXHSPEYFHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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